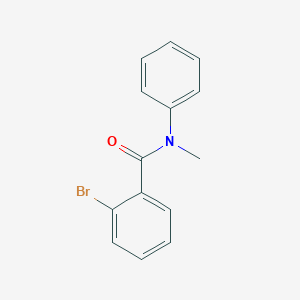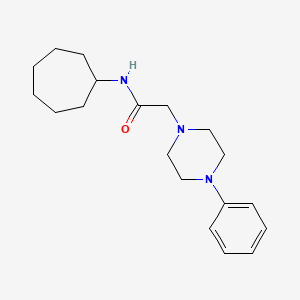![molecular formula C22H19N3O B5496998 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide](/img/structure/B5496998.png)
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide is a complex organic compound that combines the structural features of biphenyl, carboxylic acid, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide typically involves the following steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the Suzuki coupling reaction between 4-iodobenzoic acid and phenylboronic acid in the presence of a palladium catalyst and a base.
Synthesis of 2-(1H-benzoimidazol-2-yl)-ethylamine: This intermediate can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde, followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols or aldehydes .
Scientific Research Applications
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its pharmacological activities, including anticancer, antiviral, and antimicrobial properties
Materials Science: The biphenyl structure imparts rigidity and thermal stability, making it useful in the development of high-performance polymers and liquid crystal materials.
Industrial Chemistry: The compound can be used as a building block for the synthesis of complex organic molecules and coordination compounds.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic Acid: This compound shares the biphenyl structure but has two carboxylic acid groups instead of one.
2-Phenylbenzimidazole: This compound has a similar benzimidazole moiety but lacks the biphenyl structure.
Uniqueness
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide is unique due to its combination of biphenyl, carboxylic acid, and benzimidazole structures, which confer a unique set of chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-15-14-21-24-19-8-4-5-9-20(19)25-21/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBMHGLUEORUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide](/img/structure/B5496916.png)

![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)


![ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5496960.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B5496979.png)
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)

![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)

